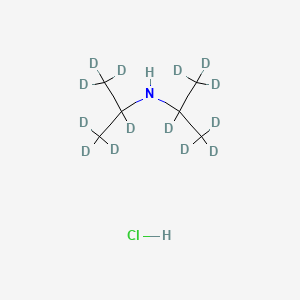
Neocarrabiose-4-O-sulfate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Neocarrabiose-4-O-sulfate sodium salt involves the glycosylation of glucose and galactose units. The reaction conditions typically include the use of β-glycosidic linkages to form the β-(1→3) and β-(1→6) bonds . Industrial production methods may involve the use of specific enzymes or chemical catalysts to ensure the high purity and correct glycosylation pattern of the compound .
Análisis De Reacciones Químicas
Neocarrabiose-4-O-sulfate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfate and glycosidic groups .
Aplicaciones Científicas De Investigación
Neocarrabiose-4-O-sulfate sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation patterns and carbohydrate interactions . In biology, it is used to investigate the effects of sulfated carbohydrates on cellular processes and protein interactions . In industry, it is used in the production of carrageenan and other polysaccharides .
Mecanismo De Acción
The mechanism of action of Neocarrabiose-4-O-sulfate sodium salt involves its interaction with specific molecular targets and pathways. It has been shown to suppress the thermal and freeze denaturation of myosin subfragment-1 and myofibrils, suggesting that it acts as a stabilizing agent for these proteins . The compound behaves as an ionic salt in thermal treatment processes and as a sugar in frozen storage processes, indicating its dual functionality .
Comparación Con Compuestos Similares
Neocarrabiose-4-O-sulfate sodium salt can be compared with other sulfated carbohydrates such as sorbitol and maltose. While sorbitol and maltose also exhibit stabilizing effects on proteins, this compound has a unique glycosylation pattern and sulfate modification that enhance its stabilizing properties . Other similar compounds include Na-gluconate and ammonium sulfate, which also have dual functionalities as salts and sugars .
Propiedades
IUPAC Name |
sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBYEBPRPNVDE-ZHCSQJKXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NaO13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)


![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)










